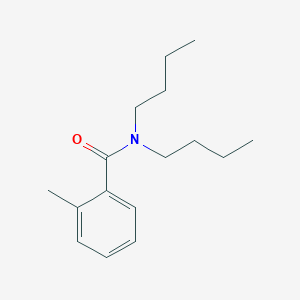
n,n-Dibutyl-2-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dibutyl-2-methylbenzamide, commonly known as DEET, is a widely used insect repellent. It was first developed by the United States Army in 1946 and has since become one of the most effective and popular insect repellents on the market. DEET is used to prevent insect bites and the transmission of diseases such as malaria, dengue fever, and Zika virus.
Wissenschaftliche Forschungsanwendungen
DEET has been extensively studied for its insect-repelling properties. It has been shown to be effective against a wide range of insects, including mosquitoes, ticks, and flies. DEET is also effective at preventing the transmission of diseases such as malaria, dengue fever, and Zika virus. In addition, DEET has been used in scientific research to study insect behavior and ecology.
Wirkmechanismus
DEET works by interfering with the insect's ability to detect humans and other animals. It does this by blocking the receptors on the insect's antennae that detect carbon dioxide and other chemicals emitted by animals. DEET also interferes with the insect's sense of smell, making it difficult for them to locate their prey.
Biochemische Und Physiologische Effekte
DEET has been shown to have low toxicity and is generally considered safe for human use. However, some studies have shown that DEET can cause skin irritation and allergic reactions in some individuals. DEET has also been shown to have some effects on the central nervous system, although the exact mechanism is not fully understood.
Vorteile Und Einschränkungen Für Laborexperimente
DEET is a widely used insect repellent and has been extensively studied for its insect-repelling properties. It is relatively easy to obtain and can be used in a wide range of lab experiments. However, DEET does have some limitations. It can be expensive to purchase and may not be effective against all insects. In addition, some studies have shown that DEET can have negative effects on certain types of plastics and can damage some types of clothing.
Zukünftige Richtungen
There are many potential future directions for research on DEET. One area of interest is the development of new and more effective insect repellents. Researchers are also studying the effects of DEET on different types of insects and exploring the potential use of DEET in agriculture. In addition, there is ongoing research into the mechanism of action of DEET and its effects on the central nervous system. Overall, DEET is a valuable tool for preventing insect bites and the transmission of diseases, and continued research on this compound is important for improving public health and safety.
Synthesemethoden
DEET is synthesized by reacting 2-methylbenzoic acid with butylamine in the presence of a catalyst. The resulting product is then purified through distillation and recrystallization. The synthesis of DEET is relatively simple and can be scaled up for commercial production.
Eigenschaften
CAS-Nummer |
5448-40-8 |
|---|---|
Produktname |
n,n-Dibutyl-2-methylbenzamide |
Molekularformel |
C16H25NO |
Molekulargewicht |
247.38 g/mol |
IUPAC-Name |
N,N-dibutyl-2-methylbenzamide |
InChI |
InChI=1S/C16H25NO/c1-4-6-12-17(13-7-5-2)16(18)15-11-9-8-10-14(15)3/h8-11H,4-7,12-13H2,1-3H3 |
InChI-Schlüssel |
WCIGOPWNVVZWOT-UHFFFAOYSA-N |
SMILES |
CCCCN(CCCC)C(=O)C1=CC=CC=C1C |
Kanonische SMILES |
CCCCN(CCCC)C(=O)C1=CC=CC=C1C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



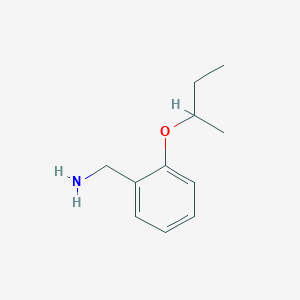
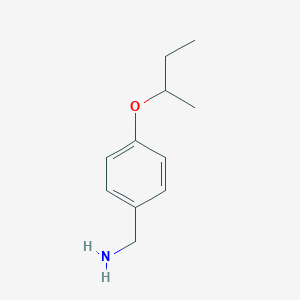
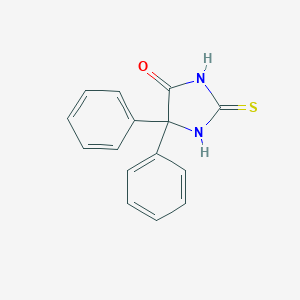
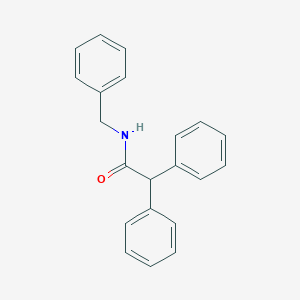
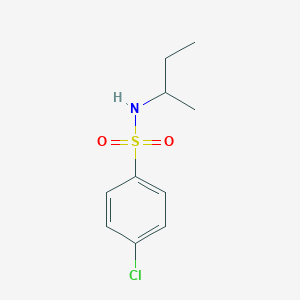
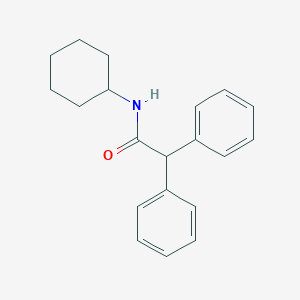
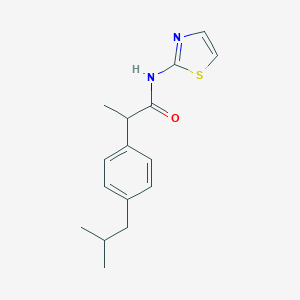
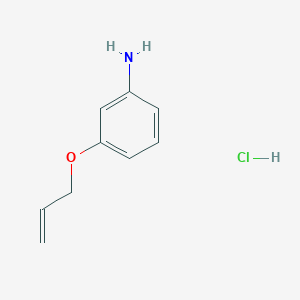
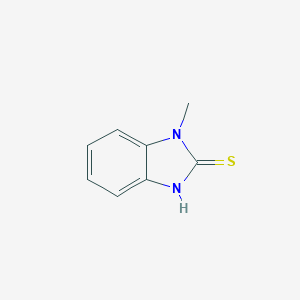
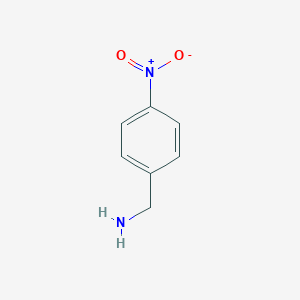
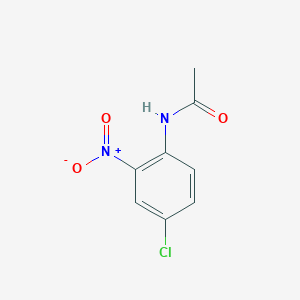
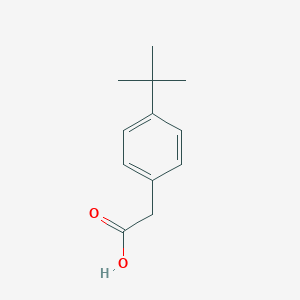
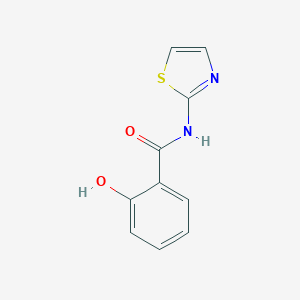
![2-[(4-Nitrophenyl)sulfanyl]acetic acid](/img/structure/B181315.png)